molecular formula C6H6N2O3 B1453434 N,3-dihydroxyisonicotinamide CAS No. 89640-77-7

N,3-dihydroxyisonicotinamide

Cat. No. B1453434
CAS RN: 89640-77-7
M. Wt: 154.12 g/mol
InChI Key: REVYHWBRULDYDD-UHFFFAOYSA-N
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Description

N,3-dihydroxyisonicotinamide is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of isonicotinamide, which is itself a derivative of nicotinamide, a form of vitamin B3 .


Synthesis Analysis

The synthesis of N,3-dihydroxyisonicotinamide is not well-documented in the literature. More research is needed to understand the synthesis process of this compound .


Chemical Reactions Analysis

The chemical reactions involving N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand the chemical reactions this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand these properties .

Scientific Research Applications

  • Effects of N Application Rate and Dicyandiamide on the Fate of 15N Fertilizer and the Abundance of Microbial Genes in a Sandy Soil Amended with Sugarcane Litter

    • Summary : This study evaluated the influence of Dicyandiamide (DCD) and fertilizer N rate on 15N transformation and abundance of total prokaryotes in a tropical sandy soil amended with sugarcane residues .
    • Methods : A laboratory incubation study was performed for 54 days .
    • Results : DCD mitigates N losses from ammonium-based fertilizer by inhibiting NO3− production and changing nitrifying and denitrifying microorganisms in sandy acidic soil .
  • The Effects of Dietary n-3 Highly Unsaturated Fatty Acids on Growth, Antioxidant Capacity, Immunity, and Oxylipin Profiles in Acipenser dabryanus

    • Summary : This study investigated the effects of dietary levels of n-3 highly unsaturated fatty acids (HUFAs) on the growth performance, antioxidant capacity, immunity, and serum oxylipin profiles of female F2-generation Yangtze sturgeon .
    • Methods : A total of 75 Yangtze sturgeons were fed five different experimental diets containing various levels of n-3 HUFAs for a period of 5 months .
    • Results : Dietary supplementation with n-3 HUFAs exceeding a 1.0% level can enhance antioxidant capacity and regulate serum lipid metabolism, potentially through modulation of oxylipins derived from ARA, DHA, and EPA .

Safety And Hazards

The safety and hazards associated with N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand the safety profile of this compound .

Future Directions

The future directions for research on N,3-dihydroxyisonicotinamide are not well-documented in the literature. More research is needed to understand the potential applications and implications of this compound .

properties

IUPAC Name

N,3-dihydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYHWBRULDYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669459
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dihydroxyisonicotinamide

CAS RN

89640-77-7
Record name N,3-Dihydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 3-hydroxy-isonicotinate (176 g; 1.15 mol) in water/ice (50/50, 1700 mL), was added hydroxylamine hydrochloride (127.9 g; 1.84 mol). The temperature fell to −5° C. and then aqueous NaOH solution (454 mL, 28% w/v) was added dropwise keeping the temperature below 5° C. during the addition. Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h followed by heating to 60° C. At this temperature the pH was adjusted to 5.4 by the addition of aqueous hydrochloric acid (10 M) at which point a heavy precipitate forms. The reaction mixture was then stirred at ambient temperature followed by cooling to 5° C. The pH was then adjusted to 4.0 by the addition of aqueous hydrochloric acid (10 M), and then was stirred whilst cold for 1.5 h. The crystals were filtered off, rinsed with water (3×100 mL), dried on the filter and then dried further at reduced pressure and 40° C. overnight to give 3,N-dihydroxy-isonicotinamide (169.3 g, 96%; HPLC purity 98%) as a white solid.
Quantity
176 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
127.9 g
Type
reactant
Reaction Step Two
Name
Quantity
454 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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